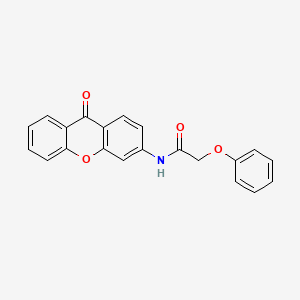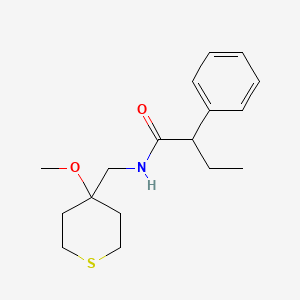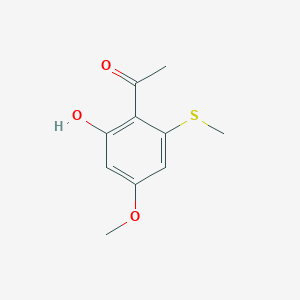
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone” consists of a benzene ring with hydroxy, methoxy, and methylsulfanyl substituents. The exact structure can be obtained from the CAS Registry Number: 2490432-97-6.Aplicaciones Científicas De Investigación
Environmental Detoxification
Methoxychlor and DDT, compounds related to environmental concerns due to their endocrine-disrupting and carcinogenic properties, undergo reductive dechlorination by the human intestinal bacterium Eubacterium limosum, suggesting a metabolic pathway for detoxification in the human gut (Yim et al., 2008).
Chemical Sensing and Biological Applications
A BODIPY-based fluorescent probe with high selectivity for hydrogen sulfide (H2S) was developed using 1-(2-Hydroxyphenyl)ethanone as a starting material. This probe demonstrates potential for studying HS− effects in biological systems due to its naked-eye and fluorescent turn-off capabilities (Fang et al., 2019).
Synthetic Chemistry Advancements
Research on directed metalation has led to one-pot syntheses of functionally diversified benzo[b]thiophenes and benzothienopyranones, showcasing the utility of hydroxy ketones as intermediates in synthesizing complex organic structures (Pradhan & De, 2005). Furthermore, a method for synthesizing 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one highlights the versatility of 1-(2-hydroxy-4-methoxyphenyl)ethanone in generating isoflavone and other heterocyclic compounds through condensation reactions (Moskvina et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone”, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMIFDKUNJONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1SC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2836451.png)

![3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2836454.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2836458.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)
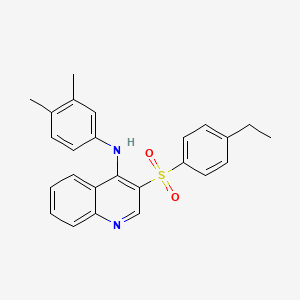
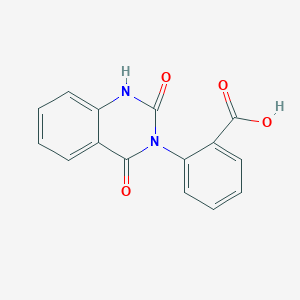
![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)
